molecular formula C23H14Br3N B12522165 2,4,6-Tris(3-bromophenyl)pyridine

2,4,6-Tris(3-bromophenyl)pyridine

Cat. No.: B12522165
M. Wt: 544.1 g/mol
InChI Key: WZZINMLTYGCDGB-UHFFFAOYSA-N
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Description

2,4,6-Tris(3-bromophenyl)pyridine is an organic compound that belongs to the class of triaryl pyridines It is characterized by the presence of three bromophenyl groups attached to a central pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(3-bromophenyl)pyridine can be achieved through several methods. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. In this multicomponent synthetic route, Lewis acids play a crucial role in selectively synthesizing six-membered heterocycles, including pyridines, by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .

Industrial Production Methods

Industrial production methods for this compound typically involve solvent-free protocols using reusable heterogeneous catalysts. For example, an efficient green method involves the multicomponent reaction of acetophenones, aldehydes, and ammonium acetate using activated Fuller’s earth as an effective and reusable heterogeneous catalyst .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(3-bromophenyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated pyridine oxides, while reduction can produce brominated pyridine derivatives with reduced functional groups.

Scientific Research Applications

2,4,6-Tris(3-bromophenyl)pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 2,4,6-Tris(3-bromophenyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The compound’s bromophenyl groups and pyridine ring allow it to engage in various chemical interactions, including π-stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with other molecules in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-bromophenyl)pyridine: Similar in structure but with bromine atoms at different positions.

    2,4,6-Tris(4-pyridyl)pyridine: Contains pyridyl groups instead of bromophenyl groups.

    2,4,6-Tris(4-methylphenyl)pyridine: Features methyl groups instead of bromine atoms.

Uniqueness

2,4,6-Tris(3-bromophenyl)pyridine is unique due to the specific positioning of the bromine atoms on the phenyl rings, which can significantly influence its chemical reactivity and interactions compared to its analogs. This unique structure makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C23H14Br3N

Molecular Weight

544.1 g/mol

IUPAC Name

2,4,6-tris(3-bromophenyl)pyridine

InChI

InChI=1S/C23H14Br3N/c24-19-7-1-4-15(10-19)18-13-22(16-5-2-8-20(25)11-16)27-23(14-18)17-6-3-9-21(26)12-17/h1-14H

InChI Key

WZZINMLTYGCDGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=C2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

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